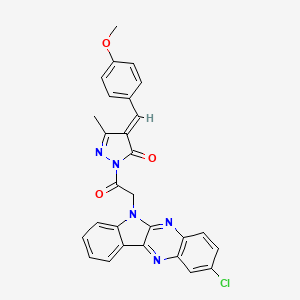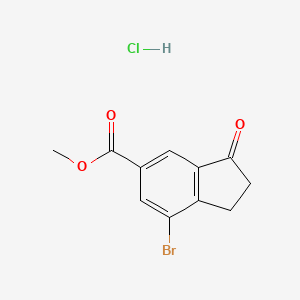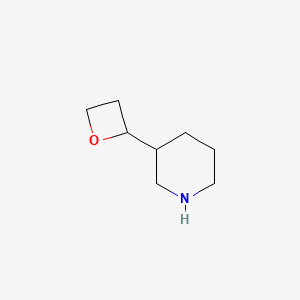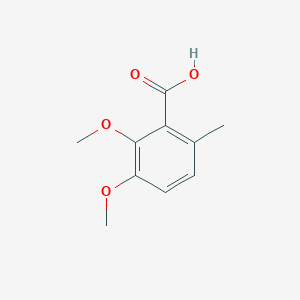
2,3-Dimethoxy-6-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethoxy-6-methylbenzoic acid: is an organic compound with the molecular formula C10H12O4 It is a derivative of benzoic acid, characterized by the presence of two methoxy groups (-OCH3) and a methyl group (-CH3) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxy-6-methylbenzoic acid typically involves the methoxylation of a suitable precursor, such as 2,3-dimethoxytoluene. One common method includes the oxidation of 2,3-dimethoxytoluene using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions . The reaction proceeds as follows:
[ \text{2,3-Dimethoxytoluene} + \text{Oxidizing Agent} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agent and reaction conditions can be optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethoxy-6-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst (e.g., AlCl3).
Major Products:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: 2,3-Dimethoxy-6-methylbenzoic acid is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its methoxy and methyl groups make it a versatile building block for complex molecule synthesis .
Biology and Medicine: The compound has shown potential in biological studies due to its antioxidant and antibacterial properties. It is used in the development of new drugs and therapeutic agents targeting oxidative stress and bacterial infections .
Industry: In the industrial sector, this compound is utilized in the production of dyes, polymers, and other specialty chemicals. Its unique chemical structure allows for the creation of materials with specific properties and functions .
Mechanism of Action
The mechanism of action of 2,3-Dimethoxy-6-methylbenzoic acid in biological systems involves its interaction with cellular components, leading to antioxidant and antibacterial effects. The methoxy groups contribute to its ability to scavenge free radicals, thereby reducing oxidative stress. Additionally, the compound can disrupt bacterial cell walls, leading to antibacterial activity .
Comparison with Similar Compounds
- 2,4-Dimethoxy-6-methylbenzoic acid
- 2,3,4,5-Tetramethoxy-6-methylbenzoic acid
- 2,3-Dimethoxybenzoic acid
Comparison: 2,3-Dimethoxy-6-methylbenzoic acid is unique due to the specific positioning of its methoxy and methyl groups, which influence its reactivity and biological activity. Compared to 2,4-Dimethoxy-6-methylbenzoic acid, the 2,3-dimethoxy configuration provides different steric and electronic effects, leading to variations in chemical behavior and applications .
Properties
CAS No. |
5653-57-6 |
|---|---|
Molecular Formula |
C10H12O4 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
2,3-dimethoxy-6-methylbenzoic acid |
InChI |
InChI=1S/C10H12O4/c1-6-4-5-7(13-2)9(14-3)8(6)10(11)12/h4-5H,1-3H3,(H,11,12) |
InChI Key |
SHLREVJOFPNLPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dihydronaphtho[2,3-c]thiophene 2,2-dioxide](/img/structure/B13138739.png)
![4-(Bromomethyl)-[3,3'-bipyridin]-2-ol](/img/structure/B13138741.png)
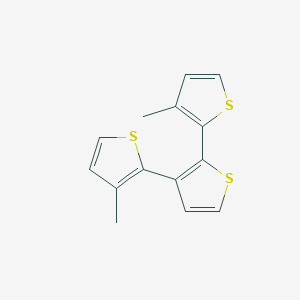
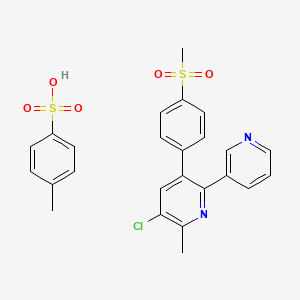
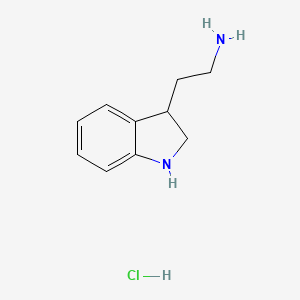
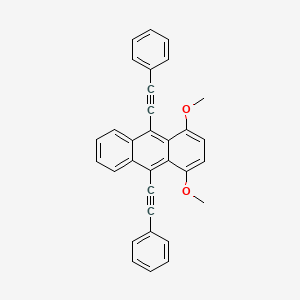

![azane;[(2S)-2-hydroxy-3-[hydroxy-[(2S)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13138782.png)
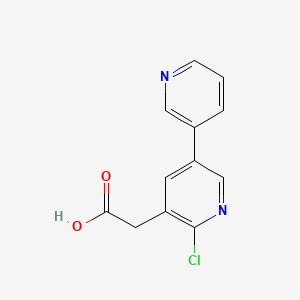
![Naphtho[1,2-h]cinnoline](/img/structure/B13138789.png)
